molecular formula C10H7FO2S B1439537 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 863119-55-5

6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1439537
CAS No.: 863119-55-5
M. Wt: 210.23 g/mol
InChI Key: GUUAYRKGCBXNQL-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis

Properties

IUPAC Name

6-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUAYRKGCBXNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701221206
Record name 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863119-55-5
Record name 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863119-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale organic synthesis techniques. These methods typically utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair. By downregulating Mcl-1, the compound can induce apoptosis in cancer cells and inhibit DNA repair mechanisms, making it a potential anticancer agent .

Comparison with Similar Compounds

  • 3-Chloro-benzo[b]thiophene-2-carboxylic acid
  • 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
  • 6-Methylbenzo[b]thiophene-2-carboxylic acid

Comparison: Compared to these similar compounds, 6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .

Biological Activity

6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its significant biological activities, particularly in the fields of cancer therapy and antimicrobial research. This compound primarily targets the myeloid cell leukemia-1 (Mcl-1) protein, which plays a crucial role in regulating apoptosis and DNA repair mechanisms.

Target Interaction
The primary target of this compound is Mcl-1, a protein that inhibits apoptosis. By preventing BH3-containing peptides from binding to Mcl-1, this compound disrupts the protein's function, leading to increased apoptosis in cancer cells. This mechanism is particularly relevant in overcoming cisplatin resistance, a common challenge in cancer treatment.

Biochemical Pathways
The compound affects key biochemical pathways related to apoptosis and DNA damage repair. By inhibiting Mcl-1, it promotes DNA damage and triggers apoptotic responses in cancer cells, thus enhancing the efficacy of chemotherapy agents like cisplatin.

Pharmacokinetics and Stability

This compound exhibits favorable pharmacokinetic properties, allowing it to effectively penetrate cancer cells. Its stability is influenced by environmental conditions, but studies indicate that it maintains biological activity over extended periods.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating Mcl-1 activity. For example, lower doses have shown therapeutic effects, while higher doses may lead to cytotoxicity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Its derivatives have been explored for their potential as inhibitors of specific enzymes linked to bacterial survival and proliferation .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in this compound enhances its stability and lipophilicity compared to similar compounds without fluorination. This modification is critical for improving its reactivity and biological activity, making it a valuable scaffold in drug design.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives, including this compound:

  • Antimycobacterial Activity : A study on thiophene derivatives showed that compounds similar to this compound exhibited significant activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 μg/mL .
  • Cytotoxicity Studies : In vitro cytotoxicity assessments using mammalian cell lines revealed that while these compounds were effective against bacterial cells, they maintained low toxicity levels in mammalian cells, indicating a favorable selectivity index .
  • Comparative Analysis : When compared with other thiophene derivatives such as 3-Chloro-benzo[b]thiophene-2-carboxylic acid, this compound exhibited superior biological activity due to its unique structural features.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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